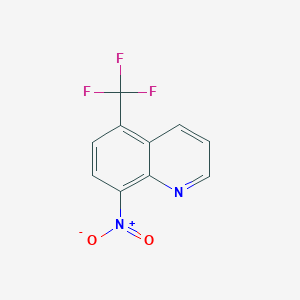

8-Nitro-5-(trifluoromethyl)quinoline

Description

8-Nitro-5-(trifluoromethyl)quinoline is a quinoline derivative characterized by a nitro group (-NO₂) at position 8 and a trifluoromethyl (-CF₃) group at position 5 of the heterocyclic ring. Quinoline derivatives are renowned for their pharmacological versatility, including antimalarial, anticancer, and antimicrobial activities . The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly alters the electronic profile of the quinoline ring, enhancing its reactivity and interaction with biological targets .

Properties

CAS No. |

316-76-7 |

|---|---|

Molecular Formula |

C10H5F3N2O2 |

Molecular Weight |

242.15 g/mol |

IUPAC Name |

8-nitro-5-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H5F3N2O2/c11-10(12,13)7-3-4-8(15(16)17)9-6(7)2-1-5-14-9/h1-5H |

InChI Key |

GCORMZQIMMLJOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the quinoline ring critically influence electronic properties and bioactivity. Below is a comparative analysis of key analogues:

Key Insight: The trifluoromethyl group at position 5 in this compound provides both hydrophobicity and strong electron withdrawal, enhancing ligand-receptor interactions compared to fluorine or methoxy substituents .

Antimalarial Activity

- This compound: Limited direct data, but quinoline derivatives with 5-CF₃ and 8-NO₂ are hypothesized to exhibit moderate antiplasmodial activity. However, substituents at positions 5 and 8 are generally less favorable than those at positions 6 or 7 .

- 7-Chloro-8-nitroquinoline: Demonstrates superior in vitro activity against Plasmodium falciparum due to optimal substituent positioning .

Skin Sensitization

- This compound: Predicted to be a sensitizer due to the nitro group enabling covalent binding with skin proteins .

- 8-Amino-5-(trifluoromethyl)quinoline: Inactive in sensitization assays, as the electron-donating amino group reduces electrophilicity .

Receptor Modulation (e.g., α3β4 Nicotinic Acetylcholine Receptors)

- 5-Fluoro-8-nitroquinoline: Lower receptor affinity compared to -CF₃ derivatives due to weaker electron withdrawal .

Comparison with Other Derivatives

- 8-Nitro-2,6-dimethoxy-5-chloro-4-methylquinoline: Synthesized via nitration with KNO₃ and P₂O₅ in triethylphosphate .

- 5-Fluoro-8-nitroquinoline: Prepared via electrophilic nitration of fluorinated precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.